molecular formula C8H8ClF3N2O2S B1401777 N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylmethanesulfonamide CAS No. 1311280-32-6

N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylmethanesulfonamide

Cat. No.: B1401777
CAS No.: 1311280-32-6
M. Wt: 288.68 g/mol
InChI Key: OKKVWDZDAVXUCD-UHFFFAOYSA-N
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Description

N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C8H8ClF3N2O2S and its molecular weight is 288.68 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylmethanesulfonamide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 is characterized by the binding of the compound to the active site of the enzyme, leading to inhibition of its catalytic activity . This interaction is significant as it can modulate the metabolic pathways of other biomolecules, thereby influencing various biochemical processes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to inhibit the proliferation of certain cancer cell lines by interfering with cell signaling pathways such as the MAPK/ERK pathway . Additionally, this compound can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes such as cytochrome P450, leading to inhibition of their catalytic activity . This inhibition can result in the accumulation of substrates and the modulation of metabolic pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell viability and metabolic activity . These temporal effects are important considerations for the design of experiments and the interpretation of results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to exert minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity . These findings are crucial for determining the safe and effective dosage of the compound for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of the compound, as well as its potential interactions with other drugs and biomolecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and efflux . Additionally, binding proteins such as serum albumin can influence the distribution and localization of the compound within the body . These factors are important for understanding the bioavailability and therapeutic potential of the compound.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biological effects . The localization of the compound within these organelles can impact its activity and function, as well as its interactions with other biomolecules. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF3N2O2S/c1-14(17(2,15)16)7-4-5(8(10,11)12)3-6(9)13-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKVWDZDAVXUCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=CC(=C1)C(F)(F)F)Cl)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801145085
Record name Methanesulfonamide, N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311280-32-6
Record name Methanesulfonamide, N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311280-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonamide, N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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